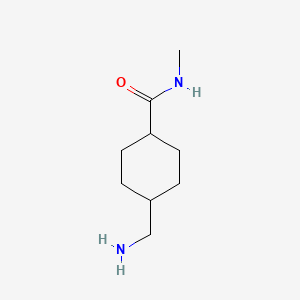
4-(aminomethyl)-N-methylcyclohexanecarboxamide
Overview
Description
4-(Aminomethyl)-N-methylcyclohexanecarboxamide (AMMC) is an organic compound belonging to the class of amides. It is a colorless, odorless, crystalline solid with a melting point of 118-120°C. AMMC is a versatile compound with a wide range of applications in the chemical, pharmaceutical, and food industries. It has been used as a reagent in organic synthesis, as a surfactant, and as a stabilizer in food products. In addition, AMMC has been investigated for its potential therapeutic properties and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
4-(aminomethyl)-N-methylcyclohexanecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been investigated for its potential to act as an antioxidant, to modulate the immune system, and to act as an anti-cancer agent. 4-(aminomethyl)-N-methylcyclohexanecarboxamide has also been used as a reagent in organic synthesis, as a surfactant, and as a stabilizer in food products.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-methylcyclohexanecarboxamide is not fully understood. However, it is believed to act by binding to certain proteins, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 4-(aminomethyl)-N-methylcyclohexanecarboxamide may also act by modulating the activity of enzymes involved in the synthesis of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(aminomethyl)-N-methylcyclohexanecarboxamide have been studied extensively. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to modulate the immune system, to act as an antioxidant, and to act as an anti-cancer agent. It has also been found to have an effect on the production of prostaglandins, which are inflammatory mediators.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(aminomethyl)-N-methylcyclohexanecarboxamide in laboratory experiments include its low toxicity, low cost, and wide range of applications. In addition, it is relatively easy to synthesize and store. The major limitation of using 4-(aminomethyl)-N-methylcyclohexanecarboxamide in laboratory experiments is its instability in the presence of light, heat, and air.
Future Directions
The potential future directions for 4-(aminomethyl)-N-methylcyclohexanecarboxamide include further investigation into its therapeutic properties, such as its anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, further research into its mechanism of action and its potential to modulate the immune system, act as an antioxidant, and act as an anti-cancer agent is warranted. Additionally, further research into the synthesis and storage of 4-(aminomethyl)-N-methylcyclohexanecarboxamide is needed to optimize its use in laboratory experiments.
properties
IUPAC Name |
4-(aminomethyl)-N-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-9(12)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWTXYWHGFHGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431022 | |
| Record name | 4-(aminomethyl)-N-methylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N-methylcyclohexanecarboxamide | |
CAS RN |
196597-15-6 | |
| Record name | 4-(aminomethyl)-N-methylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





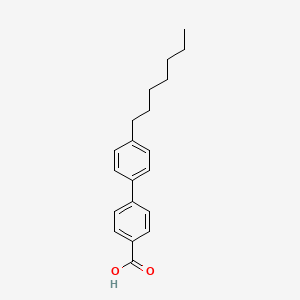
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3021469.png)
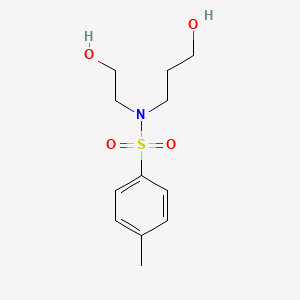
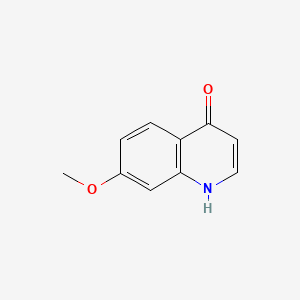





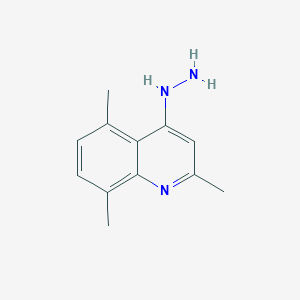
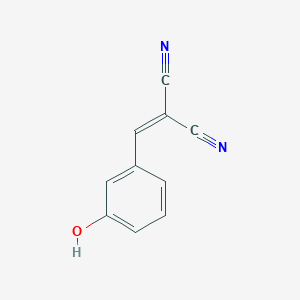
![1-(4-[(4-Hydrazinophenyl)sulfonyl]phenyl)hydrazine diHCl](/img/structure/B3021487.png)